

Spectroscopic comparison of 2,6-Difluoro-4-methoxybenzonitrile and its precursors

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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzonitrile

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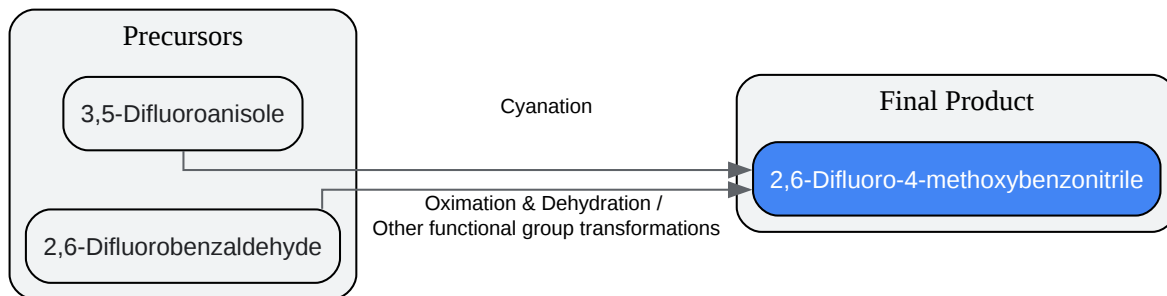
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A Spectroscopic Comparison of **2,6-Difluoro-4-methoxybenzonitrile** and Its Precursors

This guide provides a detailed spectroscopic comparison of the final product, **2,6-Difluoro-4-methoxybenzonitrile**, with its key precursors, 3,5-Difluoroanisole and 2,6-Difluorobenzaldehyde. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for reaction monitoring, quality control, and structural verification. The comparison is supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

The synthesis of **2,6-Difluoro-4-methoxybenzonitrile** can be conceptualized as proceeding from precursors that contain the core difluorinated aromatic ring. The following diagram illustrates a possible synthetic logic, highlighting the transformation of functional groups that are monitored by spectroscopic methods.



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Caption: Synthetic routes to **2,6-Difluoro-4-methoxybenzonitrile**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,6-Difluoro-4-methoxybenzonitrile** and its precursors.

Infrared (IR) Spectroscopy Data

Compound Name	Key IR Absorptions (cm ⁻¹)
3,5-Difluoroanisole	C-H (aromatic), C-F, C-O (ether)
2,6-Difluorobenzaldehyde	~2850, ~2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), C-H (aromatic), C-F
2,6-Difluoro-4-methoxybenzonitrile	~2230 (C≡N, nitrile), C-H (aromatic), C-F, C-O (ether)

¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound Name	¹ H NMR Signals (CDCl ₃)
3,5-Difluoroanisole	Aromatic protons, Methoxy (-OCH ₃) protons
2,6-Difluorobenzaldehyde	~10.0 (s, 1H, -CHO), Aromatic protons
2,6-Difluoro-4-methoxybenzonitrile	Aromatic protons, ~3.9 (s, 3H, -OCH ₃)

¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound Name	¹³ C NMR Signals (CDCl ₃)
3,5-Difluoroanisole	Aromatic carbons, Methoxy carbon
2,6-Difluorobenzaldehyde	~185 (C=O), Aromatic carbons
2,6-Difluoro-4-methoxybenzonitrile	~115 (C≡N), Aromatic carbons, Methoxy carbon

Mass Spectrometry Data

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
3,5-Difluoroanisole	C ₇ H ₆ F ₂ O	144.12	144 (M ⁺)
2,6-Difluorobenzaldehyde	C ₇ H ₄ F ₂ O	142.10	142 (M ⁺), 141 (M-H) ⁺ , 113 (M-CHO) ⁺ ^{[1][2]}
2,6-Difluoro-4-methoxybenzonitrile	C ₈ H ₅ F ₂ NO	169.13	169 (M ⁺) ^[3]

Experimental Protocols

Synthesis of 2,6-Difluoro-4-methoxybenzonitrile from 2,6-Difluoro-4-methoxybenzamide

A solution of thionyl chloride (139.0 g, 1.17 mol) in dry N,N-dimethylformamide (DMF) (150 ml) is added to a stirred solution of 2,6-Difluoro-4-methoxybenzamide (20.0 g, 0.11 mol) in dry DMF (250 ml) at room temperature.^[4] The mixture is stirred at room temperature overnight and then poured onto ice-water.^[4] The product is extracted with ether. The combined ether extracts are washed with water, saturated sodium hydrogen carbonate solution, and water again, and then dried over magnesium sulfate.^[4] The solvent is removed under reduced pressure to yield the product.^[4]

Spectroscopic Analysis

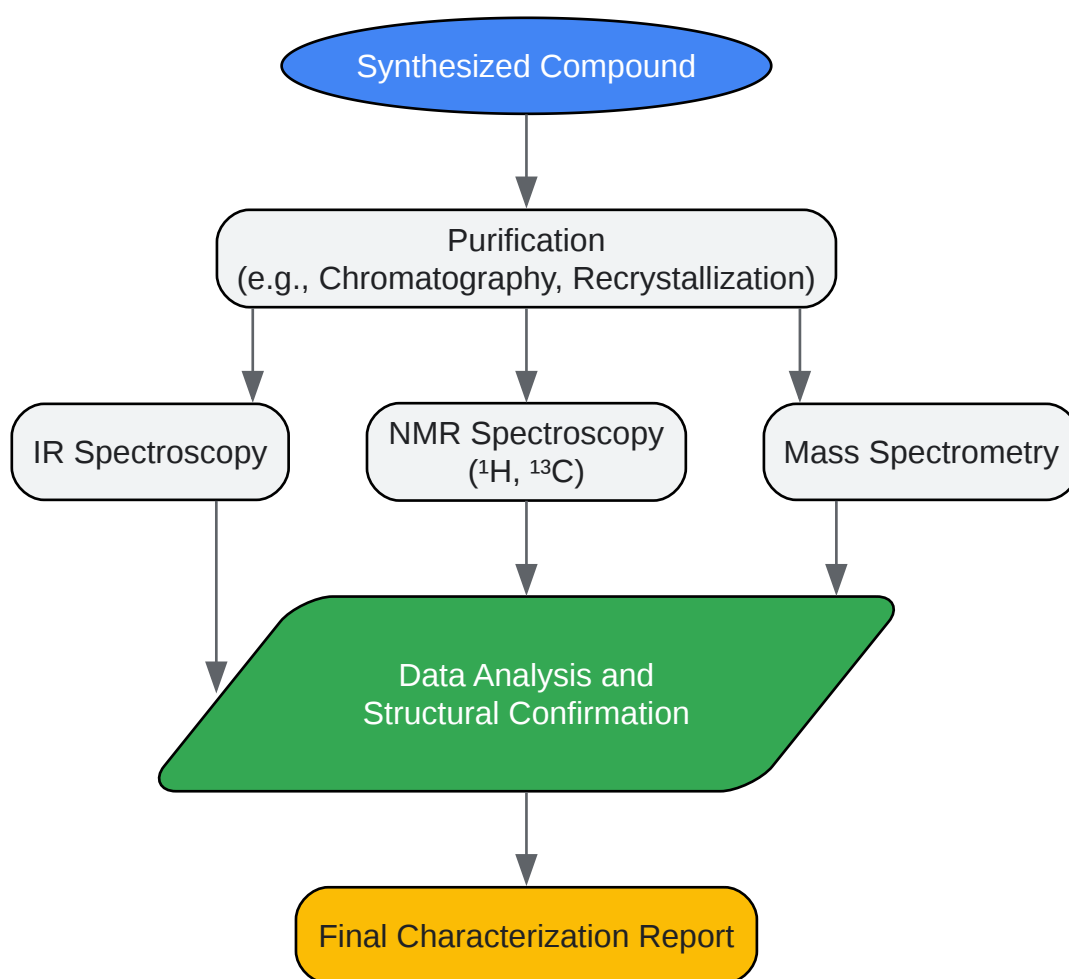
- IR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as neat liquids (for liquid samples) or as KBr pellets

(for solid samples). Data is typically collected over a range of 4000-400 cm^{-1} .

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in a deuterated solvent such as deuteriochloroform (CDCl_3), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments is detected.[\[1\]](#)

Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis and characterization of the synthesized compounds.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2,6-Difluorobenzaldehyde [webbook.nist.gov]
- 2. 2,6-Difluorobenzamide | C₇H₅F₂NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. prepchem.com [prepchem.com]
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